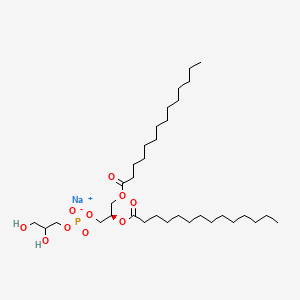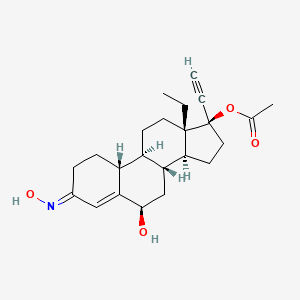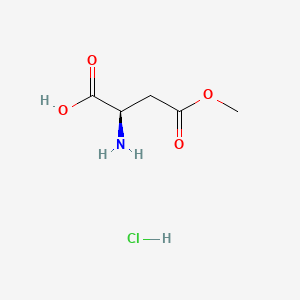![molecular formula C12H10N2O4S B591332 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid CAS No. 1231161-31-1](/img/new.no-structure.jpg)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is an organic compound known for its unique structural properties and diverse applications. It is a chemical intermediate in the synthesis of various pharmaceuticals and has been the subject of extensive research due to its ability to exist in multiple crystalline polymorphic forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid typically involves a multi-step process. One common method starts with a Gewald reaction, where propionaldehyde, sulfur, and malononitrile are used to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. This intermediate is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring allows for various substitution reactions, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like tetrahydrofuran and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Methyl-2-[(2-aminophenyl)amino]-3-thiophenecarboxylic Acid .
Applications De Recherche Scientifique
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Methyl-5-nitroaniline: Used in the synthesis of dyes and pigments.
Olanzapine Related Compound A: An intermediate in the synthesis of the antipsychotic drug olanzapine.
Uniqueness
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to form multiple well-characterized crystalline polymorphic forms, making it a valuable compound for studying polymorphism and its effects on chemical properties .
Propriétés
Numéro CAS |
1231161-31-1 |
|---|---|
Formule moléculaire |
C12H10N2O4S |
Poids moléculaire |
278.282 |
Nom IUPAC |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
Clé InChI |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)



![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)





